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Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal
model for human inflammatory demyelinating diseases of the central nervous system (CNS),
such as multiple sclerosis (MS).[1][2][3] The pathogenesis of EAE is primarily driven by myelin-
specific T helper (Th) cells, particularly Thl and Th17 cells, which infiltrate the CNS and
orchestrate an inflammatory cascade leading to demyelination, axonal damage, and
progressive paralysis.[4][5]

Bevurogant (Bl 730357) is a potent and selective antagonist of the Retinoid-related Orphan
Receptor-gamma t (RORyt). RORVyt is a lineage-defining transcription factor essential for the
differentiation and function of Th17 cells. By inhibiting RORyt, Bevurogant effectively
suppresses the production of pro-inflammatory cytokines characteristic of the Th17 lineage,
such as Interleukin-17 (IL-17). Given the critical role of Th17 cells in the initiation and
progression of EAE, Bevurogant presents a promising therapeutic candidate for mitigating
neuroinflammation in this model.

These application notes provide a comprehensive overview and detailed protocols for
investigating the therapeutic potential of Bevurogant in a standard mouse model of EAE.
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Signaling Pathway of RORyt in Th17 Differentiation

The differentiation of naive T helper cells into pathogenic Th17 cells is a critical event in the
development of EAE. This process is initiated by cytokines such as TGF-3 and IL-6, leading to
the expression and activation of the transcription factor RORyt. Activated RORyt drives the
transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F,
and GM-CSF, which are instrumental in CNS inflammation and demyelination. Bevurogant, as
a RORyt antagonist, directly interferes with this pathway, preventing the transcriptional
activation of these pathogenic cytokines.
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Caption: Bevurogant inhibits RORyt, blocking Th17 differentiation and cytokine production.
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Experimental Desigh and Workflow

To assess the efficacy of Bevurogant in EAE, a common approach involves inducing the
disease in susceptible mouse strains (e.g., C57BL/6) and administering the compound under
different treatment regimens. A typical study would include both a prophylactic arm, to assess
the ability of Bevurogant to prevent disease onset, and a therapeutic arm, to evaluate its

potential to reverse or halt the progression of established disease.
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Caption: Experimental workflow for testing Bevurogant in the EAE mouse model.

Data Presentation: Expected Outcomes

The following tables represent the types of quantitative data that would be collected and
analyzed in a study evaluating Bevurogant in EAE. The values provided are for illustrative

purposes only.
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Table 1: Effect of Bevurogant on Clinical EAE Parameters (Prophylactic Treatment)

Mean Peak Clinical Cumulative

Treatment Group Mean Day of Onset .
Score Disease Score

Vehicle Control 114+1.1 35+05 45.2+5.8
Bevurogant (10

152+15 20+04 221+4.1
mg/kg)
Bevurogant (30

Delayed >21 days 1.2+0.3 105+35

mg/kg)

*Data are represented
as Mean = SEM. p <
0.05 compared to

Vehicle Control.

Table 2: Histopathological Analysis of Spinal Cords (Day 21 Post-Immunization)

Treatment Group Inflammation Score (0-4) Demyelination Score (0-3)
Vehicle Control 3.2+x04 2503
Bevurogant (30 mg/kg,
I ) ( 99 11+0.2 0.8+0.2
Prophylactic)
Bevurogant (30 mg/kg,
9 ( 99 1.8+0.3 15+03

Therapeutic)

*Data are represented as
Mean + SEM. Scores are
based on analysis of H&E and
Luxol Fast Blue stained spinal
cord sections. p < 0.05

compared to Vehicle Control.

Table 3: Analysis of Th17 and Thl Cell Populations in Splenocytes
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% of CD4+ T cells: IL-17A+ % of CD4+ T cells: IFN-y+
Treatment Group

(Th17) (Th1)
Vehicle Control 45+ 0.6% 8.2+1.1%
Bevurogant (30 mg/kg,

1.2+0.3% 7.5+0.9%

Prophylactic)

Data are represented as Mean
+ SEM, determined by flow
cytometry of splenocytes
restimulated with MOG35-55
peptide. p < 0.05 compared to
Vehicle Control.

Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein
(MOG) 35-55 peptide.

Materials:

Female C57BL/6 mice, 8-12 weeks old

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX) from Bordetella pertussis

Sterile Phosphate-Buffered Saline (PBS)

Ice-cold sterile PBS

Syringes (1 mL) and needles (27G)

Procedure:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8218018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Day -1: Acclimatize mice to handling and the experimental environment.

e Day 0: Immunization a. Prepare the MOG/CFA emulsion. Dissolve MOG35-55 peptide in
sterile PBS to a final concentration of 2 mg/mL. b. Emulsify the MOG35-55 solution with an
equal volume of CFA to a final MOG concentration of 1 mg/mL. The emulsion is stable when
a drop does not disperse in water. c. Subcutaneously inject 100 pL of the emulsion into two
sites on the flank of each mouse (total volume 200 pL, containing 200 pug of MOG35-55). d.
Prepare a fresh solution of PTX in sterile PBS at a concentration of 1 pg/mL. e. Administer
200 ng of PTX (200 pL) via intraperitoneal (i.p.) injection.

o Day 2: Second PTX Injection a. Administer a second dose of 200 ng PTX (200 pL) via i.p.
injection.

Protocol 2: Bevurogant Formulation and Administration

Materials:

Bevurogant powder

Dimethyl sulfoxide (DMSOQO)

PEG300

Tween-80

Sterile Saline (0.9% NacCl)

Oral gavage needles
Procedure:

o Formulation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and
45% Saline.

» Dissolve Bevurogant powder in the vehicle to the desired final concentrations (e.g., 1
mg/mL and 3 mg/mL for 10 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing
volume). Use sonication to aid dissolution if necessary.
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o Administration:

o Prophylactic: Administer Bevurogant or vehicle daily via oral gavage starting on Day 0
(the day of immunization).

o Therapeutic: Begin daily administration of Bevurogant or vehicle when mice first exhibit
clinical signs of EAE (e.g., a clinical score of 1.0 or 2.0).

Protocol 3: Clinical Assessment of EAE

Procedure:

e Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and
record their body weight.

e Assign a clinical score to each mouse based on the following standardized scale:

[¢]

0: No clinical signs.

[¢]

1: Limp tail.

[e]

2: Hind limb weakness or waddling gait.

o

3: Partial hind limb paralysis.

[¢]

4: Complete hind limb paralysis.

[¢]

5: Moribund state or death.

Protocol 4: Histological Analysis of the Spinal Cord

Materials:
o 4% Paraformaldehyde (PFA) in PBS
 PBS

o Ethanol series (70%, 95%, 100%)
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e Xylene

» Paraffin wax

o Hematoxylin and Eosin (H&E) stain
e Luxol Fast Blue (LFB) stain

e Microscope

Procedure:

At the experimental endpoint, euthanize mice and perfuse transcardially with ice-cold PBS
followed by 4% PFA.

o Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
o Process the tissue through an ethanol gradient, clear with xylene, and embed in paraffin.
e Cut 5-10 pum thick longitudinal or cross-sections of the spinal cord.

 Stain sections with H&E to assess cellular infiltration (inflammation) and LFB to assess
demyelination.

e Score the sections blindly for inflammation and demyelination using established semi-
guantitative scales.

Protocol 5: Flow Cytometry for Th17/Thl Cell Analysis

Materials:

Spleens from euthanized mice

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Phorbol 12-myristate 13-acetate (PMA)
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e lonomycin

e Brefeldin A (GolgiPlug) or Monensin (GolgiStop)

e Fluorescently conjugated antibodies: anti-CD4, anti-IL-17A, anti-IFN-y
 Fixation/Permeabilization buffers

e FACS buffer (PBS with 2% FBS)

e Flow cytometer

Procedure:

o Cell Preparation: Harvest spleens and prepare single-cell suspensions by mechanical
dissociation through a 70 um cell strainer. Lyse red blood cells using ACK lysis buffer.

o Restimulation: Resuspend splenocytes at 2 x 1076 cells/mL in complete RPMI medium.
Stimulate cells with PMA (50 ng/mL) and lonomycin (500 ng/mL) in the presence of a protein
transport inhibitor (Brefeldin A or Monensin) for 4-5 hours at 37°C.

o Surface Staining: Wash cells with FACS buffer and stain for surface markers (e.g., anti-CD4)
for 30 minutes at 4°C.

e Intracellular Staining: Wash cells, then fix and permeabilize using a commercial
fixation/permeabilization kit according to the manufacturer's instructions.

 Stain for intracellular cytokines (anti-IL-17A and anti-IFN-y) for 30 minutes at 4°C.
o Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

e Analysis: Gate on the CD4+ lymphocyte population and quantify the percentage of cells
expressing IL-17A (Th17) and IFN-y (Th1).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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